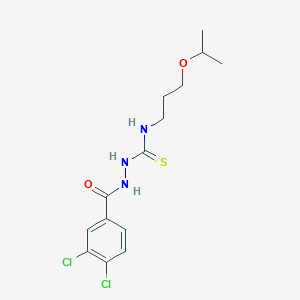![molecular formula C22H19N3O B4773273 2-{4-[(2,4-dimethylphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B4773273.png)
2-{4-[(2,4-dimethylphenyl)amino]-2-quinazolinyl}phenol
Descripción general
Descripción
2-{4-[(2,4-dimethylphenyl)amino]-2-quinazolinyl}phenol, also known as PD153035, is a synthetic compound that belongs to the quinazoline class of drugs. It was first synthesized in the 1990s and has since been extensively studied for its potential use in cancer treatment. PD153035 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane protein that plays a crucial role in the regulation of cell growth, differentiation, and survival.
Mecanismo De Acción
2-{4-[(2,4-dimethylphenyl)amino]-2-quinazolinyl}phenol binds to the ATP-binding site of EGFR and prevents its activation, leading to inhibition of downstream signaling pathways that promote cell growth and survival. This results in cell cycle arrest and apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-{4-[(2,4-dimethylphenyl)amino]-2-quinazolinyl}phenol has been shown to have potent anticancer activity in preclinical studies, both as a single agent and in combination with other chemotherapy drugs. It has also been shown to sensitize cancer cells to radiation therapy. In addition, 2-{4-[(2,4-dimethylphenyl)amino]-2-quinazolinyl}phenol has been studied for its potential use in other diseases, such as Alzheimer's disease and Parkinson's disease, where EGFR signaling has been implicated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[(2,4-dimethylphenyl)amino]-2-quinazolinyl}phenol is a potent and selective inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer and other diseases. However, its high potency can also make it difficult to use in certain experiments, as it may inhibit other kinases with similar ATP-binding sites. In addition, 2-{4-[(2,4-dimethylphenyl)amino]-2-quinazolinyl}phenol is not very soluble in water, which can limit its use in certain assays.
Direcciones Futuras
There are several potential future directions for research on 2-{4-[(2,4-dimethylphenyl)amino]-2-quinazolinyl}phenol. One area of interest is the development of new analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to 2-{4-[(2,4-dimethylphenyl)amino]-2-quinazolinyl}phenol treatment, which could help to personalize cancer therapy. Finally, 2-{4-[(2,4-dimethylphenyl)amino]-2-quinazolinyl}phenol could be studied in combination with other targeted therapies or immunotherapies to enhance its anticancer activity.
Aplicaciones Científicas De Investigación
2-{4-[(2,4-dimethylphenyl)amino]-2-quinazolinyl}phenol has been extensively studied for its potential use in cancer treatment. EGFR is overexpressed in many types of cancer, including lung, breast, and colon cancer, and is associated with poor prognosis and resistance to chemotherapy. 2-{4-[(2,4-dimethylphenyl)amino]-2-quinazolinyl}phenol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been tested in clinical trials as a potential cancer therapy.
Propiedades
IUPAC Name |
2-[4-(2,4-dimethylanilino)quinazolin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-14-11-12-18(15(2)13-14)23-21-16-7-3-5-9-19(16)24-22(25-21)17-8-4-6-10-20(17)26/h3-13,26H,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWERXCQZESBZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,4-Dimethylanilino)quinazolin-2-yl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-({3-[(cyclohexylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4773196.png)
![ethyl [2-({[(2-bromophenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4773203.png)
![2-[(6-acetyl-4-hydroxy-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B4773212.png)


![N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B4773231.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4773238.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B4773243.png)
![N-(2-bromophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4773245.png)
![N-(3-chloro-4-fluorophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4773251.png)

![N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4773264.png)
![ethyl 4-(4-isopropylphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4773283.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B4773293.png)